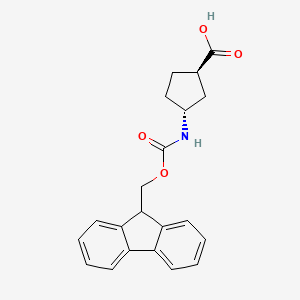

(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid

描述

Academic Significance of Unnatural and Constrained Amino Acids as Peptide Building Blocks

Unnatural amino acids, which are not among the 20 common proteinogenic amino acids, are pivotal in modern peptide synthesis and drug discovery. nbinno.comnbinno.com Their incorporation into peptide chains offers a gateway to novel molecular architectures with enhanced stability and unique functionalities. nbinno.com A primary challenge with natural peptides as therapeutic agents is their susceptibility to rapid degradation by proteolytic enzymes in the body. nih.gov The introduction of unnatural amino acids can render peptides resistant to this enzymatic cleavage, thereby improving their pharmacokinetic profiles. nih.gov

Furthermore, these custom-designed building blocks allow for the precise control of peptide structure, which is crucial for their biological activity. nbinno.com By introducing specific structural variations, researchers can engineer peptides with improved efficacy, enhanced target specificity, and novel biological activities. nbinno.comnbinno.com This has profound implications for the development of new therapeutics for a wide range of diseases, including metabolic disorders, neurological conditions, and cancer. grace.com The ability to create peptides with tailored properties has revolutionized fields from drug discovery to materials science.

Constrained amino acids, a subset of unnatural amino acids, are particularly valuable for reducing the conformational flexibility of peptides. researchgate.netrsc.org Linear peptides are often too flexible, which can lead to a decrease in binding affinity for their biological targets. semanticscholar.org By incorporating rigid structural elements, the peptide is forced into a more defined and bioactive conformation. semanticscholar.orgnih.gov This pre-organization can lead to a significant increase in potency and selectivity. researchgate.net The practice of using conformationally constrained amino acids has been highly successful in the design and synthesis of peptidomimetic molecules that mimic the structure and function of natural peptides but with improved drug-like properties. nih.govacs.org

The Role of Cyclopentanecarboxylic Acid Derivatives in Modulating Peptide Structure

Cyclic amino acids, such as cyclopentanecarboxylic acid derivatives, are particularly effective at imposing conformational constraints on peptides. The rigid framework of the cyclic structure helps to "fix" the torsion angles of the peptide backbone, leading to a more predictable and stable three-dimensional structure. rsc.org This is a key strategy in designing peptidomimetics with high affinity and selectivity for their targets. researchgate.net

Derivatives of 2-aminocyclopentanecarboxylic acid (ACPC) have been noted for their high conformational stability and compatibility with standard solid-phase peptide synthesis methods. nih.gov The cyclopentane (B165970) ring restricts the rotational freedom around the Cα-Cβ bonds, influencing the local and global conformation of the peptide. nih.gov This structural constraint is instrumental in the design of peptide foldamers, which are non-natural oligomers that mimic the secondary structures of proteins, such as helices and sheets. rsc.org

Structure

3D Structure

属性

IUPAC Name |

(1R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDMUBZVWRSQOT-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration of 1r,3r 3 Fmoc Amino Cyclopentanecarboxylic Acid into Peptidomimetic Structures

Design Principles for Peptides and Peptidomimetics Incorporating Cyclic Amino Acid Residues

The primary goal of incorporating cyclic amino acid residues into peptide sequences is to introduce conformational constraints. nih.govnih.gov Natural peptides are often highly flexible, adopting a multitude of conformations in solution, only one of which may be the "bioactive" shape required for receptor binding. By incorporating a rigid cyclic structure, such as the cyclopentane (B165970) ring of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid, the conformational freedom of the peptide backbone is significantly reduced. worldscientific.comnih.gov This pre-organization into a specific three-dimensional structure can lead to enhanced binding affinity and selectivity for the target receptor. upc.edu

Key design principles for these peptidomimetics include:

Stabilization of Secondary Structures: Cyclic amino acids are effective inducers of specific secondary structures, such as β-turns and helices. nih.gov These motifs are often critical for molecular recognition in protein-protein interactions. By replacing a natural amino acid with a cyclic residue, a specific turn or helical conformation can be stabilized.

Increased Proteolytic Stability: A major drawback of natural peptides as drugs is their rapid degradation by proteases. The introduction of non-natural residues, particularly those with modified backbones like β-amino acids, renders the adjacent peptide bonds resistant to enzymatic cleavage. upc.edu

Enhanced Bioavailability: The conformational constraint and increased stability can contribute to improved bioavailability. By locking the molecule in a bioactive form and protecting it from degradation, its effective concentration and duration of action can be increased. nih.gov

Scaffold for Functional Groups: The rigid cyclic framework provides a well-defined scaffold upon which essential pharmacophoric side chains can be oriented in a precise spatial arrangement to optimize interactions with a biological target.

| Feature | Natural Peptides | Peptidomimetics with Cyclic Residues |

| Conformational Flexibility | High | Low / Constrained |

| Proteolytic Stability | Low (susceptible to degradation) | High (resistant to degradation) upc.edu |

| Receptor Selectivity | Variable | Potentially High |

| Bioavailability | Generally Poor | Often Improved nih.gov |

| Secondary Structure | Transient | Stable and well-defined worldscientific.com |

Methodologies for Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a growing peptide chain is readily achieved using standard automated Solid-Phase Peptide Synthesis (SPPS) protocols, most commonly employing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. beilstein-journals.orgnih.gov The Fmoc group serves as a temporary protecting group for the Nα-amine, which is stable to the coupling conditions but easily removed by a mild base, typically piperidine (B6355638). nih.govwpmucdn.com

The SPPS cycle for introducing this cyclic amino acid consists of the following iterative steps:

Resin Preparation: The synthesis begins with a solid support resin, often functionalized with a linker to which the C-terminal amino acid of the desired peptide is attached. researchgate.net

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating it with a solution of 20% piperidine in a solvent like N,N-Dimethylformamide (DMF). wpmucdn.com This exposes a free amine group for the next coupling step.

Amino Acid Activation and Coupling: The carboxylic acid of the incoming this compound is activated to facilitate amide bond formation. Common activation methods involve reagents such as diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure, or pre-formed active esters like HBTU with a base such as N,N-diisopropylethylamine (DIPEA). wpmucdn.comfrontiersin.org The activated amino acid is then added to the resin, where it couples with the free amine of the growing peptide chain.

Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF to remove excess reagents and byproducts, ensuring high purity of the final peptide. gyrosproteintechnologies.com

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid until the desired sequence is assembled. Finally, the completed peptide is cleaved from the solid support, and any permanent side-chain protecting groups (like t-Bu) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). beilstein-journals.orgwpmucdn.com

| Step | Reagents and Solvents | Purpose |

| 1. Fmoc Deprotection | 20% Piperidine in DMF | Removal of the temporary Fmoc group to expose the N-terminal amine. wpmucdn.com |

| 2. Washing | DMF, Isopropanol | Removal of excess piperidine and byproducts. |

| 3. Coupling | Fmoc-amino acid, Activator (e.g., DIC/Oxyma or HBTU/DIPEA), Solvent (DMF or NMP) | Activation of the incoming amino acid's carboxyl group and formation of the new peptide bond. wpmucdn.comfrontiersin.org |

| 4. Washing | DMF, Isopropanol | Removal of unreacted amino acid and coupling byproducts. |

| 5. Final Cleavage | Trifluoroacetic Acid (TFA) with scavengers (e.g., TIS, H2O) | Cleavage of the peptide from the resin and removal of permanent side-chain protecting groups. beilstein-journals.org |

Influence of Cyclic Constrained Amino Acids on Peptide Backbone Conformation and Foldamer Formation

The incorporation of cyclic constrained amino acids has a profound impact on the peptide backbone, leading to the formation of highly organized and stable three-dimensional structures. These non-natural oligomers that adopt predictable, protein-like conformations are known as foldamers. rsc.orgresearchgate.netnih.gov Cyclic β-amino acids, including cyclopentane derivatives, are particularly effective building blocks for creating foldamers because their rigid ring structure severely restricts the torsional angles (phi, ψ) of the peptide backbone. worldscientific.comrsc.org

Unlike flexible α-peptides, which often exist as random coils in solution, peptides containing cyclic β-amino acids can fold into well-defined secondary structures, such as helices, turns, and sheets. researchgate.net For instance, β-peptides composed of residues like trans-2-amino-cyclopentane-carboxylic acid have been shown to adopt a "12-helix" conformation, which is structurally analogous to the 3₁₀-helix found in natural proteins but with a larger ring formed by the hydrogen bond. nih.gov The specific stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring—as in the (1R,3R) configuration—dictates the resulting geometry and type of secondary structure that is favored.

This ability to control conformation is a central principle in rational drug design. By strategically placing cyclic residues like this compound within a sequence, chemists can design peptidomimetics and foldamers that mimic the bioactive surfaces of larger proteins, enabling them to function as potent and selective inhibitors of protein-protein interactions. rsc.orgnih.gov

| Type of Building Block | Resulting Structural Propensity | Significance in Peptidomimetics |

| Flexible α-amino acids | Random coil, transient secondary structures | Forms the basis of natural peptides; often lacks stability. scispace.com |

| Proline | Induces β-turns due to its cyclic side chain | A natural way to introduce kinks and turns into a peptide backbone. nih.gov |

| Cyclic β-amino acids (e.g., ACPC) | Stable helices (e.g., 12-helix, 14-helix) and turns nih.gov | Creates highly stable, predictable 3D structures (foldamers) resistant to degradation. rsc.orgrsc.org |

| Sugar Amino Acids (SAAs) | Can mimic β-turns or γ-turns depending on ring structure | Introduces rigid, carbohydrate-based scaffolds into peptides. acs.org |

Conformational Analysis and Structural Characterization of Peptides Containing 1r,3r 3 Fmoc Amino Cyclopentanecarboxylic Acid

Spectroscopic Approaches for Conformational Elucidation

A combination of spectroscopic methods is essential to fully characterize the three-dimensional structure of peptides containing (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid in both solution and solid states. These techniques provide critical insights into the local and global conformational preferences induced by this constrained amino acid.

Circular Dichroism (CD) Spectroscopy in Solution Studies

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, CD provides characteristic spectra for different peptide conformations such as α-helices, β-sheets, and random coils.

For peptides incorporating this compound, the CD spectrum is influenced by both the peptide backbone conformation and the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group itself is chromophoric and exhibits CD signals in the near-UV region (around 260-310 nm) due to π-π* transitions of the fluorenyl ring. nih.gov These signals can provide information on the local environment of the N-terminus and potential intermolecular interactions involving the Fmoc moiety.

The far-UV region of the CD spectrum (below 250 nm) is dominated by the amide bond transitions of the peptide backbone and provides information about the secondary structure. Characteristic CD spectra for common secondary structures are as follows:

α-helix: Negative bands around 222 nm and 208 nm, and a strong positive band around 190 nm. nih.govamericanpeptidesociety.org

β-sheet: A negative band around 215-220 nm and a positive band around 195-200 nm. americanpeptidesociety.orgresearchgate.net

Random coil: A strong negative band around 200 nm. researchgate.net

In the context of peptides containing this compound, a negative band around 220 nm in the CD spectrum would suggest the presence of a β-sheet-like conformation, which is a common feature observed in self-assembling Fmoc-peptides. researchgate.net The constrained nature of the cyclopentane (B165970) ring is expected to favor ordered structures over a random coil, and the specific stereochemistry of the (1R,3R) isomer will influence the type of secondary structure formed.

| Secondary Structure | Characteristic CD Bands (nm) |

| α-Helix | Negative at ~222 and ~208, Positive at ~190 |

| β-Sheet | Negative at ~215-220, Positive at ~195-200 |

| Random Coil | Negative at ~200 |

| Fmoc Group | Signals in the 260-310 region |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations and Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.gov A variety of NMR experiments, including 1D ¹H and ¹³C, and 2D techniques such as COSY, TOCSY, NOESY, and ROESY, provide a wealth of information about the peptide's conformation.

For peptides containing this compound, NMR analysis can reveal:

Local Conformation: The values of ³J(HN,Hα) coupling constants are related to the backbone dihedral angle φ. Small values (around 4-6 Hz) are indicative of helical conformations, while larger values (around 8-10 Hz) suggest an extended or β-sheet conformation.

Through-Space Proximities: Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments provide information about protons that are close in space (< 5 Å), regardless of their position in the primary sequence. The pattern of NOEs is characteristic of specific secondary structures. For instance, the presence of dNN(i, i+1) and dαN(i, i+1) NOEs indicates an extended structure, while the observation of dαN(i, i+3) or dαβ(i, i+3) NOEs is a hallmark of turn or helical structures. researchgate.net

Solvent Exposure: The temperature coefficients of amide proton chemical shifts (dδ/dT) can distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons. Amide protons involved in stable hydrogen bonds exhibit smaller temperature coefficients (less negative than -4.5 ppb/K). mdpi.com

Furthermore, NMR spectroscopy is crucial for assessing the enantiomeric purity of the this compound building block. This is achieved by using chiral solvating agents (CSAs), which form diastereomeric complexes with the enantiomers, leading to separate signals in the ¹H NMR spectrum. This technique allows for the accurate determination of enantiomeric excess, which is vital for ensuring the synthesis of stereochemically pure peptides.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most precise and detailed information about the three-dimensional structure of molecules in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a peptide, a detailed atomic model of its conformation and intermolecular interactions can be generated.

For peptides incorporating this compound, a crystal structure would definitively reveal:

Backbone and Side-Chain Conformation: The precise dihedral angles (φ, ψ, and ω) of the peptide backbone and the conformation of the cyclopentane ring and its substituents.

Intramolecular Hydrogen Bonding: The exact pattern of hydrogen bonds that stabilize the peptide's secondary structure, such as those forming helices or turns.

Intermolecular Interactions and Crystal Packing: How the peptide molecules pack in the crystal lattice, including intermolecular hydrogen bonds, and interactions involving the Fmoc groups (e.g., π-stacking). This information is particularly relevant for understanding the self-assembly properties of these peptides.

While obtaining suitable crystals for X-ray diffraction can be challenging, the resulting structural information is invaluable for understanding the intrinsic conformational preferences of the peptide, which can then be correlated with its properties in solution and its biological activity. The crystal structure of a precursor to a stereoisomer of aminocyclopentanecarboxylic acid has been used to confirm its stereochemistry. acs.org

Analysis of Induced Secondary Structures by Cyclopentane Constraints

The rigid five-membered ring of this compound significantly restricts the conformational freedom of the peptide backbone, thereby promoting the formation of well-defined secondary structures.

Helical Induction and Stabilization (e.g., 3₁₀-helices, 12-helices)

The incorporation of cyclic amino acids is a well-established strategy for inducing helical conformations in peptides. The cyclopentane constraint in this compound has a strong propensity to favor helical structures.

3₁₀-Helices: The 3₁₀-helix is a common type of secondary structure characterized by i ← i+3 hydrogen bonds. nih.gov Computational studies have shown that peptides containing constrained cyclic amino acids often adopt conformations with dihedral angles that fall within the 3₁₀-helical region of the Ramachandran plot. nih.gov The rigidity of the cyclopentane ring helps to pre-organize the peptide backbone into a helical turn.

12-Helices: In peptides composed of β-amino acids, the 12-helix is a stable secondary structure defined by i, i+3 C=O···H-N backbone hydrogen bonds. The formation of this helix is particularly promoted by β-residues with a five-membered ring constraint. wisc.edu Oligomers of trans-2-aminocyclopentanecarboxylic acid (ACPC) have been shown to adopt a stable 12-helix conformation. nih.gov Given that (1R,3R)-3-aminocyclopentanecarboxylic acid is a β-amino acid, its incorporation into a peptide chain is expected to strongly favor the formation of 12-helical structures.

Other Helical Structures: Computational studies on oligomers of a closely related cyclopentane-based ε-amino acid, 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid, have shown that they preferentially adopt a stable left-handed H16 helical conformation in both chloroform (B151607) and water. nih.govnih.gov This suggests that the cyclopentane moiety, in general, is a potent helix inducer, and the specific type of helix formed can depend on the length of the amino acid backbone and the solvent.

| Helix Type | Defining Hydrogen Bond | Residues Promoting Formation |

| 3₁₀-Helix | i ← i+3 | Constrained cyclic amino acids |

| 12-Helix | i, i+3 C=O···H-N | β-amino acids with 5-membered rings |

| H16-Helix | Not applicable | Cyclopentane-based ε-amino acids |

Effects on β-Turn and β-Sheet Formation

In addition to promoting helical structures, the conformational constraints imposed by this compound can also influence the formation of β-turns and β-sheets.

β-Turns: A β-turn is a region of four consecutive residues where the polypeptide chain reverses its direction. mdpi.com The rigid cyclopentane ring can act as a template to induce a β-turn, particularly when incorporated into a flexible peptide chain. The specific stereochemistry of the (1R,3R) isomer will dictate the preferred type of β-turn (e.g., type I, II, I', or II'). The ability to precisely control turn formation is crucial in the design of peptidomimetics and protein folding studies.

Computational Approaches to Conformational Prediction and Dynamics

The inherent conformational rigidity of the cyclopentane ring in (1R,3R)-3-aminocyclopentanecarboxylic acid makes it a valuable component for designing peptides with predictable and stable secondary structures. Computational methods are instrumental in exploring the conformational landscape of peptides incorporating this amino acid, providing insights that are often challenging to obtain through experimental techniques alone. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are two of the primary computational tools employed for this purpose.

MD simulations allow for the examination of the dynamic behavior of peptides in a simulated physiological environment. nih.govnih.gov These simulations can predict the conformational ensembles sampled by a peptide in solution, revealing the stability of specific secondary structures and the transitions between different conformations. mdpi.comresearchgate.net Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the peptide structure over time and Root Mean Square Fluctuation (RMSF) to identify regions of flexibility within the peptide. ijpras.com For instance, a simulation of a peptide containing a constrained amino acid might show that the region of the peptide incorporating the cyclopentane ring has a lower RMSF value, indicating its role as a structural stabilizer.

DFT calculations provide a quantum mechanical approach to determine the energetically favorable conformations of molecules. researchgate.net This method is particularly useful for studying the intrinsic conformational preferences of the (1R,3R)-3-aminocyclopentanecarboxylic acid residue itself and its influence on the backbone torsion angles of adjacent amino acids. By calculating the potential energy surface of di- or tri-peptides containing this residue, researchers can identify low-energy conformers that are likely to be populated.

A hypothetical MD simulation of a model hexapeptide containing (1R,3R)-3-aminocyclopentanecarboxylic acid could yield the data presented in the tables below.

Table 1: Root Mean Square Deviation (RMSD) of Hexapeptide Backbone Over 100 ns Simulation

| Time (ns) | RMSD (Å) |

| 0 | 0.00 |

| 10 | 1.25 |

| 20 | 1.50 |

| 30 | 1.45 |

| 40 | 1.60 |

| 50 | 1.55 |

| 60 | 1.58 |

| 70 | 1.62 |

| 80 | 1.60 |

| 90 | 1.59 |

| 100 | 1.61 |

This table illustrates the change in the backbone RMSD of a model hexapeptide over the course of a 100-nanosecond simulation. The RMSD values stabilize after approximately 20 ns, suggesting that the peptide has reached a stable conformational state.

Table 2: Root Mean Square Fluctuation (RMSF) per Residue of Hexapeptide

| Residue | RMSF (Å) |

| 1 | 0.85 |

| 2 | 0.70 |

| 3 ((1R,3R)-3-aminocyclopentanecarboxylic acid) | 0.45 |

| 4 | 0.75 |

| 5 | 0.80 |

| 6 | 0.90 |

The integration of data from these computational approaches provides a detailed picture of the structural propensities of peptides containing this compound. This understanding is crucial for the rational design of peptidomimetics with specific and predictable three-dimensional structures. nih.gov

Academic Applications and Functional Role of 1r,3r 3 Fmoc Amino Cyclopentanecarboxylic Acid in Chemical Biology Research

Engineering of Proteolytic Resistance in Peptidomimetics

One of the significant limitations of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.govupc.edunih.gov Peptidomimetics, which are molecules that mimic the structure and function of natural peptides, are designed to overcome this instability. The incorporation of β-amino acids, such as (1R,3R)-3-aminocyclopentanecarboxylic acid, into a peptide backbone is a highly effective strategy for engineering proteolytic resistance. proquest.comacs.org

Proteases recognize and cleave peptide bonds between α-amino acids. The structure of (1R,3R)-3-aminocyclopentanecarboxylic acid, being a β-amino acid, introduces an extra carbon atom into the peptide backbone, altering the natural spacing and geometry of the amide bonds. nih.govresearchgate.net This structural modification makes the resulting peptide bond unrecognizable to the active site of most proteases, thus preventing cleavage and significantly extending the half-life of the peptidomimetic in a biological environment. upc.eduacs.org

Table 1: Comparison of α-Amino Acid and β-Amino Acid Peptide Backbones

| Feature | α-Amino Acid Backbone | β-Amino Acid Backbone (e.g., from (1R,3R)-Acpc) |

|---|---|---|

| Amine Group Position | Attached to the α-carbon | Attached to the β-carbon |

| Backbone Structure | ...-NH-CH(R)-CO-... | ...-NH-CH(R)-CH2-CO-... or ...-NH-CH2-CH(R)-CO-... |

| Susceptibility to Proteases | High | Very Low / Resistant nih.govacs.org |

| Structural Impact | Forms standard secondary structures (α-helices, β-sheets) | Induces novel, stable secondary structures (e.g., helices, turns) acs.orgnih.gov |

Acpc: Aminocyclopentanecarboxylic acid

Research has consistently shown that peptides containing β-amino acids exhibit enhanced stability against enzymatic degradation while often retaining or even improving their biological activity. proquest.comacs.org This resistance is crucial for the development of research probes and potential therapeutic agents that require sustained action to be effective.

Modulating Biological Activity through Conformational Control for Research Probes

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation, which dictates how it interacts with its target, such as a receptor or enzyme. nih.gov Natural peptides are often highly flexible, adopting multiple conformations in solution, only one of which might be the "bioactive" conformation. This flexibility can lead to lower binding affinity and specificity.

The incorporation of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid introduces a rigid cyclopentane (B165970) ring into the peptide backbone. chemimpex.commdpi.com This ring structure severely restricts the rotational freedom around the adjacent bonds, forcing the peptide to adopt a more defined and predictable conformation. nih.govnih.gov By strategically placing this constrained amino acid within a peptide sequence, researchers can stabilize specific secondary structures, such as turns or helices, that are essential for biological recognition. nih.gov

This conformational control is a powerful tool for:

Enhancing Binding Affinity: By pre-organizing the peptide into its bioactive shape, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity.

Improving Specificity: A conformationally constrained peptide is less likely to bind to off-target receptors, leading to higher specificity and fewer side effects in research applications. chemimpex.com

Designing Agonists and Antagonists: The ability to lock a peptide into a specific shape allows for the fine-tuning of its interaction with a receptor, enabling the rational design of molecules that can either activate (agonists) or block (antagonists) a biological response. proquest.com

Computational and experimental studies on peptides containing cyclopentane-based amino acids have demonstrated their high propensity to form stable, well-defined secondary structures, making them ideal components for creating research probes with tailored biological activities. nih.govnih.gov

Advanced Applications in Bioconjugation and Molecular Scaffold Development for Research

The well-defined and rigid structure of this compound makes it an excellent component for constructing molecular scaffolds. chemimpex.com A molecular scaffold provides a core structure upon which other chemical functionalities can be precisely arranged in three-dimensional space. The cyclopentane ring serves as a robust platform, ensuring that the attached functional groups maintain a specific spatial orientation relative to one another. This is critical in designing molecules that can interact with complex biological targets requiring multiple points of contact.

In bioconjugation, this compound can be used to link different biomolecules together. For instance, it can serve as a structurally stable linker to attach a peptide to a protein, a fluorescent dye, or a drug molecule. chemimpex.com The Fmoc-protected amine and the carboxylic acid group provide the necessary handles for chemical modification and incorporation into larger bioconjugates using standard peptide synthesis techniques. chemimpex.com The rigidity of the cyclopentane linker ensures that the conjugated molecules are held at a predictable distance and orientation, which can be crucial for the function of the final construct, such as in targeted drug delivery systems or diagnostic probes.

Structure-Activity Relationship (SAR) Studies based on Conformational Restriction

Understanding the relationship between a molecule's structure and its biological activity (SAR) is a cornerstone of medicinal chemistry and drug discovery. nih.gov Conformational restriction is a key strategy in SAR studies. By systematically replacing flexible amino acids in a peptide with rigid analogues like (1R,3R)-3-aminocyclopentanecarboxylic acid, researchers can probe the conformational requirements for activity.

If the incorporation of this rigid amino acid leads to an increase in biological activity, it suggests that the conformation induced by the cyclopentane ring is favorable for binding to the biological target. Conversely, a decrease in activity can indicate that the induced conformation is unfavorable or that some degree of flexibility is required for the interaction.

Table 2: Application of (1R,3R)-Acpc in SAR Studies

| SAR Question | Approach Using (1R,3R)-Acpc | Potential Finding |

|---|---|---|

| What is the bioactive conformation of the peptide? | Replace a flexible residue (e.g., Glycine) with (1R,3R)-Acpc. | An increase in potency suggests the induced turn/bend mimics the bioactive conformation. |

| Is a specific turn structure necessary for activity? | Incorporate (1R,3R)-Acpc to force a β-turn-like structure at a specific position. | High activity of the modified peptide confirms the importance of the turn. |

By using different stereoisomers of aminocyclopentanecarboxylic acid, scientists can further refine their understanding of the precise 3D arrangement of functional groups (the pharmacophore) required for activity. mdpi.com This systematic approach, enabled by conformationally constrained building blocks, accelerates the optimization of lead compounds in chemical biology research.

常见问题

Q. What are the common synthetic routes for (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid, and how are stereochemical outcomes controlled?

The synthesis typically involves:

- Chiral Induction : Use of Fmoc-protected intermediates and cyclopentane precursors to establish the (1R,3R) configuration. Asymmetric cycloaddition or enzymatic resolution ensures stereochemical fidelity .

- Protection/Deprotection : Sequential protection of the amine group with Fmoc (9-fluorenylmethyloxycarbonyl) to prevent side reactions during cyclization. Acidic or basic conditions are avoided post-Fmoc protection to retain stereochemistry .

- Purification : Column chromatography (e.g., silica gel) or recrystallization in polar solvents (e.g., ethyl acetate/hexane) isolates the enantiomerically pure product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR validate the cyclopentane backbone, Fmoc group (δ 7.3–7.8 ppm for aromatic protons), and carboxylic acid functionality .

- HPLC : Reverse-phase HPLC with chiral columns (e.g., C18) monitors enantiomeric purity (>98% ee) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 390.15) .

Q. How do solubility and stability profiles impact experimental design?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to the Fmoc group’s hydrophobicity. Pre-dissolution in DMSO (10–50 mM) is recommended for biological assays .

- Stability : The Fmoc group is base-sensitive. Storage at −20°C under inert atmosphere (N) prevents degradation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during peptide coupling reactions involving this compound?

- Coupling Agents : Use HATU or PyBOP with DIEA to minimize racemization. Pre-activation of the carboxylic acid as an active ester (e.g., pentafluorophenyl ester) reduces reaction time .

- Temperature Control : Conduct reactions at 0–4°C to suppress epimerization .

- Monitoring : Real-time circular dichroism (CD) or F NMR (if fluorinated analogs are used) tracks stereochemical integrity .

Q. How does the Fmoc group influence interaction studies with biological targets, and how can these effects be quantified?

- Steric Effects : The bulky Fmoc group may hinder binding to enzymes (e.g., proteases). Competitive inhibition assays using Fmoc-free analogs (e.g., Boc-protected derivatives) isolate steric contributions .

- Quantitative Analysis : Surface plasmon resonance (SPR) measures binding kinetics (/) with/without the Fmoc group. Molecular dynamics simulations predict steric clashes .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

- Source Variability : Batch-to-batch purity differences (e.g., residual solvents, enantiomeric excess) affect reproducibility. Rigorous QC via HPLC and MS is essential .

- Assay Conditions : Adjust buffer pH (e.g., phosphate vs. HEPES) to stabilize the carboxylic acid group. Use cell lines with confirmed expression of target receptors .

Q. What comparative studies highlight the advantages of this compound over similar cyclopentane derivatives?

- vs. Boc-Protected Analogs : Fmoc offers better stability in acidic peptide synthesis conditions compared to Boc, which requires TFA for deprotection .

- vs. Linear Peptides : The cyclopentane backbone restricts conformational flexibility, enhancing target selectivity. Circular dichroism (CD) and X-ray crystallography confirm rigid structures .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。